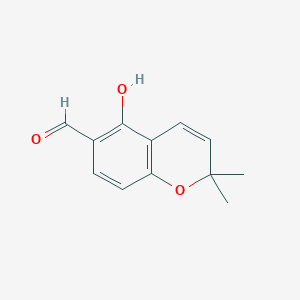
5-Hydroxy-2,2-dimethyl-2H-chromen-6-carbaldehyd
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde has several applications in scientific research:
Wirkmechanismus
Target of Action
It has been shown to have potential therapeutic applications in the treatment of cancer .
Mode of Action
It is suggested that it may interact with its targets to inhibit the growth of cancer cells and induce apoptosis .
Biochemical Pathways
Given its potential anticancer properties, it may be involved in pathways related to cell growth and apoptosis .
Result of Action
It has been shown to inhibit the growth of prostate cancer cells and induce apoptosis in vitro .
Action Environment
It is recommended to be stored in an inert atmosphere at 2-8°c .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of resorcinol and substituted malononitrile, which undergoes cyclization to form the chromene ring . The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 60-80°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carboxylic acid.
Reduction: 5-Hydroxy-2,2-dimethyl-2H-chromene-6-methanol.
Substitution: Various substituted derivatives depending on the reagent used.
Vergleich Mit ähnlichen Verbindungen
- 5-Hydroxydequelin
- Calophyllolid
- Deguelin
- Gambogic Acid
- Iso-osajin
Comparison: Compared to these similar compounds, 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde is unique due to its specific structural features, such as the presence of both hydroxyl and aldehyde functional groups on the chromene ring. This unique structure contributes to its distinct chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
5-hydroxy-2,2-dimethylchromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-12(2)6-5-9-10(15-12)4-3-8(7-13)11(9)14/h3-7,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHVXYPFWRHKHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454657 | |
| Record name | 5-HYDROXY-2,2-DIMETHYL-2H-CHROMENE-6-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54287-99-9 | |
| Record name | 5-HYDROXY-2,2-DIMETHYL-2H-CHROMENE-6-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the discovery of 5-hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde?
A1: This compound, isolated from the roots of Pulsatilla cernua, represents a new natural product []. While its biological activity and potential applications remain unexplored, its discovery adds to the growing library of natural compounds that could hold promising medicinal or industrial value. Further research is needed to elucidate its properties and potential uses.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol](/img/structure/B1589004.png)
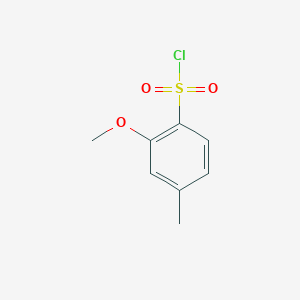

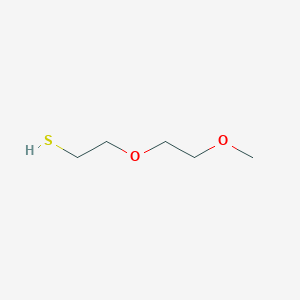
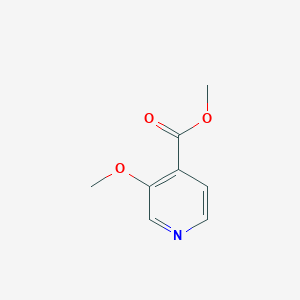
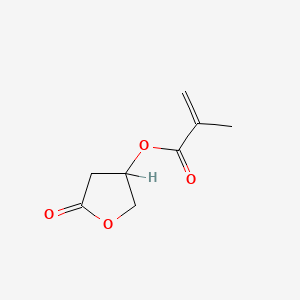
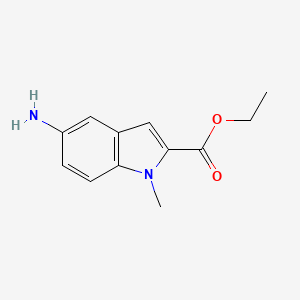
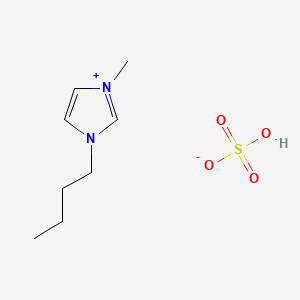
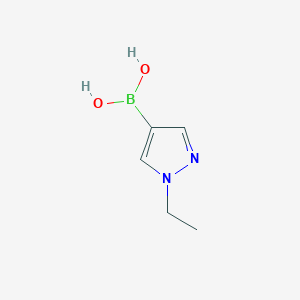
![N-benzyl-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B1589017.png)
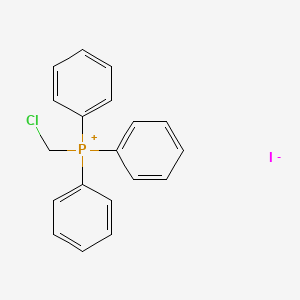
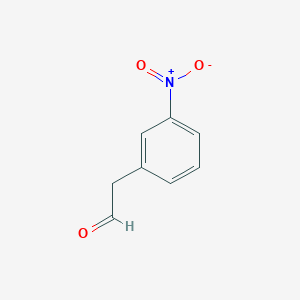
![4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589023.png)
![Furo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1589024.png)
